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Compound of Interest

Compound Name: BQR-695

Cat. No.: B606332

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability
data for BQR-695 (also known as NVP-BQR695), a potent inhibitor of phosphatidylinositol 4-
kinase I3 (PI14KIlIB). Due to the limited availability of public data, this document also includes
detailed, representative experimental protocols for determining the aqueous solubility and
stability of BQR-695, enabling researchers to generate critical data for its development.

Physicochemical Properties of BQR-695

A summary of the fundamental physicochemical properties of BQR-695 is presented below.

Property Value Reference
Chemical Name NVP-BQR695 [1]
Molecular Formula C19H20N4O3 [1]
Molecular Weight 352.39 g/mol [1]
Appearance Solid, White to off-white [1]
CAS Number 1513879-21-4 [1]

COC(C(OC)=C1)=CC=C1C2=
SMILES CC3=NC(NCC(NC)=0)=CN=C  [1]
3Cc=C2
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Solubility Data

Publicly available quantitative solubility data for BQR-695 is primarily in organic solvents and

co-solvent systems.

Solvent/System

Solubility

Observations

Reference

Dimethyl Sulfoxide
(DMSO)

50 mg/mL (141.89
mM)

Ultrasonic treatment
needed; hygroscopic
nature of DMSO can

impact solubility.

[1]

10% DMSO / 90%
(20% SBE-B-CD in

Saline)

2.5 mg/mL (7.09 mM)

Suspended solution;
ultrasonic treatment
needed. Suitable for
oral and
intraperitoneal

injection.

[1]

10% DMSO / 90%
Corn Ol

> 2.5 mg/mL (7.09
mM)

Clear solution;

saturation unknown.

[1]

Aqueous Solubility: As of the latest available information, specific data on the aqueous

solubility of BQR-695 across a range of physiologically relevant pH values has not been

publicly reported. The generation of a pH-solubility profile is a critical step in the preclinical

development of any new chemical entity. A detailed protocol for determining the thermodynamic

solubility of BQR-695 in aqueous buffers is provided in Section 4.1.

Stability Data

The available stability data for BQR-695 focuses on its storage as a solid and in a stock

solution.
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Form Storage Condition Stability Period Reference
Powder -20°C 3years [1]
Powder 4°C 2 years [1]
In Solvent -80°C 2 years [1]
In Solvent -20°C 1 year [1]

Aqueous Stability: There is no publicly available data from systematic studies on the stability of
BQR-695 in aqueous solutions under various conditions (e.g., pH, temperature, light). Such
studies, including forced degradation, are essential to understand its degradation pathways
and identify potential liabilities. A representative protocol for a forced degradation study is
provided in Section 4.2.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the
solubility and stability of BQR-695.

Protocol for Thermodynamic Aqueous Solubility
Determination

This protocol describes a shake-flask method to determine the equilibrium solubility of BQR-
695 in various aqueous buffers.

Objective: To determine the thermodynamic solubility of BQR-695 as a function of pH.

Materials:

BQR-695 (solid powder)

Phosphate Buffered Saline (PBS), pH 7.4

Citrate buffer, pH 3.0, 5.0

Bicarbonate buffer, pH 8.0
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HPLC grade water, acetonitrile, and methanol
DMSO (for stock solution preparation)

0.45 um syringe filters

2 mL glass vials with screw caps

Orbital shaker/incubator

Calibrated pH meter

Analytical balance

HPLC-UV system

Procedure:

Buffer Preparation: Prepare a series of aqueous buffers (e.g., citrate for acidic pH,
phosphate for neutral pH, and bicarbonate for alkaline pH) at the desired pH values.

Sample Preparation: Add an excess amount of solid BQR-695 (e.g., 1-2 mg) to 1 mL of each
buffer in a glass vial. The excess solid should be visually apparent.

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant
temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm) for 24-48 hours to
ensure equilibrium is reached.

Sample Collection and Filtration: After incubation, allow the vials to stand undisturbed for a
short period to allow the excess solid to settle. Carefully withdraw an aliquot of the
supernatant and filter it through a 0.45 um syringe filter to remove any undissolved solid.

Sample Dilution and Analysis: Dilute the filtrate with a suitable solvent (e.g., 50:50
acetonitrile:water) to a concentration within the linear range of the analytical method. Analyze
the concentration of BQR-695 in the diluted filtrate using a validated HPLC-UV method.

pH Measurement: Measure the pH of the remaining supernatant in each vial to confirm the
final pH of the solution.
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o Data Analysis: Calculate the solubility of BQR-695 in each buffer by correcting for the dilution
factor. Plot the solubility (in pg/mL or uM) as a function of the final measured pH.

Workflow for Thermodynamic Solubility Assay
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Caption: Workflow for determining the pH-dependent thermodynamic solubility of BQR-695.
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Protocol for Forced Degradation Study

This protocol outlines a forced degradation study to identify the degradation products and
degradation pathways of BQR-695.

Objective: To assess the intrinsic stability of BQR-695 under various stress conditions and to
develop a stability-indicating analytical method.

Materials:

 BQR-695

e Hydrochloric acid (HCI), 0.1 N

e Sodium hydroxide (NaOH), 0.1 N

e Hydrogen peroxide (H202), 3%

» HPLC grade water, acetonitrile, and methanol
» Photostability chamber

e Oven

e HPLC-UV/MS system

Procedure:

e Stock Solution Preparation: Prepare a stock solution of BQR-695 in a suitable solvent (e.g.,
methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

e Stress Conditions:

o Acid Hydrolysis: Mix the stock solution with 0.1 N HCI and incubate at a specified
temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the
solution before analysis.

o Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate under the same
conditions as acid hydrolysis. Neutralize the solution before analysis.
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o Oxidative Degradation: Mix the stock solution with 3% H202 and store at room
temperature for a defined period.

o Thermal Degradation: Expose the solid BQR-695 and a solution of BQR-695 to elevated
temperatures (e.g., 60°C, 80°C) in an oven.

o Photolytic Degradation: Expose the solid BQR-695 and a solution of BQR-695 to light in a
photostability chamber according to ICH Q1B guidelines.

o Sample Analysis: At each time point, analyze the stressed samples using a stability-
indicating HPLC method coupled with a mass spectrometer (LC-MS). The HPLC method
should be capable of separating the parent drug from its degradation products.

e Data Analysis:

o Quantify the amount of BQR-695 remaining at each time point to determine the
degradation rate.

o Identify the major degradation products by their mass-to-charge ratio (m/z) and
fragmentation patterns from the mass spectrometry data.

o Establish the degradation pathway of BQR-695 under each stress condition.

Workflow for Forced Degradation Study
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Caption: Workflow for assessing the intrinsic stability of BQR-695 via forced degradation.

Mechanism of Action and Signaling Pathway

BQR-695 is an inhibitor of phosphatidylinositol 4-kinase 1113 (PI4KIIIB).[1] PI4KIIB is a lipid
kinase that phosphorylates phosphatidylinositol (PI) at the 4'-position of the inositol ring to
produce phosphatidylinositol 4-phosphate (P14P). PI4P is a key signaling lipid and a precursor
for the synthesis of phosphatidylinositol (4,5)-bisphosphate (PIP2).

The activity of PI4KIIIp is regulated by upstream factors, and its product, PI4P, influences
several downstream cellular processes. Aberrant PI4K signaling has been implicated in the
progression of various cancers.[2]

PI4KIIIB Signaling Pathway

The following diagram illustrates the known upstream regulators and downstream effectors of
P14KIIIB and the point of inhibition by BQR-695.
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Caption: P14KIlIp signaling pathway and the inhibitory action of BQR-695.

This guide provides a foundation for researchers working with BQR-695. The generation of
comprehensive aqueous solubility and stability data, using protocols similar to those outlined
here, will be crucial for the continued development of this promising PI14KIIIB inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [BQR-695: A Technical Guide on Solubility and Stability].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606332#bqr-695-solubility-and-stability-datal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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